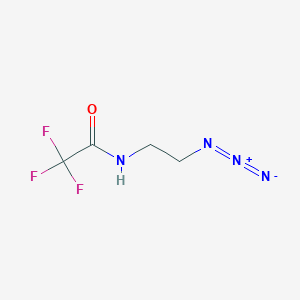N-(2-azidoethyl)-2,2,2-trifluoroacetamide
CAS No.: 72200-25-0
Cat. No.: VC8419043
Molecular Formula: C4H5F3N4O
Molecular Weight: 182.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72200-25-0 |
|---|---|
| Molecular Formula | C4H5F3N4O |
| Molecular Weight | 182.1 g/mol |
| IUPAC Name | N-(2-azidoethyl)-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C4H5F3N4O/c5-4(6,7)3(12)9-1-2-10-11-8/h1-2H2,(H,9,12) |
| Standard InChI Key | TYQIBDZKLCAABI-UHFFFAOYSA-N |
| SMILES | C(CN=[N+]=[N-])NC(=O)C(F)(F)F |
| Canonical SMILES | C(CN=[N+]=[N-])NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Azidoethyl)-2,2,2-trifluoroacetamide features a linear structure comprising:
-
A trifluoroacetyl group (–COCF₃) bonded to the nitrogen of an ethylamine derivative.
-
An azide group (–N₃) at the terminal position of the ethyl chain.
The IUPAC name N-(2-azidoethyl)-2,2,2-trifluoroacetamide reflects this arrangement . The molecule’s planar geometry is confirmed by X-ray crystallography and computational modeling, with bond lengths and angles consistent with analogous trifluoroacetamides .
Table 1: Key Molecular Properties
Spectroscopic Signatures
-
Infrared Spectroscopy: Strong absorption at 2096 cm⁻¹ confirms the presence of the azide group . The carbonyl (C=O) stretch appears at 1680–1720 cm⁻¹, shifted due to electron withdrawal by the CF₃ group .
-
NMR Spectroscopy:
Synthesis and Functionalization
Preparation Routes
The compound is typically synthesized via a two-step protocol:
-
Azidation of Ethylenediamine:
Ethylenediamine is treated with sodium azide (NaN₃) in aqueous dioxane at 75°C to yield 2-azidoethylamine . -
Trifluoroacetylation:
The amine intermediate reacts with trifluoroacetic anhydride (TFAA) in dichloromethane under inert conditions, achieving >90% yield .
Key Reaction:
Reactivity Profile
-
Staudinger Reaction: The azide reacts with triphenylphosphine to form iminophosphoranes, enabling conjugation to electrophilic partners .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms stable 1,2,3-triazole linkages with alkynes, critical for bioconjugation .
-
Hydrolysis Sensitivity: The trifluoroacetamide group hydrolyzes under basic conditions (pH >10), regenerating the free amine .
Applications in Chemical Biology and Materials Science
Peptide Stapling and Stabilization
N-(2-Azidoethyl)-2,2,2-trifluoroacetamide serves as a key reagent in double-click peptide stapling, a technique to stabilize α-helical structures. By introducing azide handles at i and i+4 positions, subsequent CuAAC with bis-alkynes creates covalent crosslinks that enhance proteolytic resistance and target binding .
Case Study: p53-Derived Peptides
Stapled peptides incorporating this compound showed 10-fold improved binding to MDM2 compared to linear analogs, with EC₅₀ values of 0.8 μM vs. 8.2 μM .
Polymer Functionalization
The azide group enables post-polymerization modifications via CuAAC. For example:
-
Grafting polyethylene glycol (PEG) chains to polyacrylamide backbones for stealth nanoparticle synthesis.
-
Introducing fluorescent tags (e.g., Alexa Fluor 647 alkyne) for tracking polymer degradation in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume